molecular formula C16H14Cl2Si B14223649 Silane, bis(4-chlorophenyl)diethenyl- CAS No. 533909-59-0

Silane, bis(4-chlorophenyl)diethenyl-

Cat. No.: B14223649
CAS No.: 533909-59-0
M. Wt: 305.3 g/mol
InChI Key: UAMGSFCAITXYIQ-UHFFFAOYSA-N
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Description

72-55-9), a chlorinated aromatic hydrocarbon. This molecule features two 4-chlorophenyl groups attached to a central 1,1-dichloroethene backbone. It is a metabolite of the insecticide DDT (dichlorodiphenyltrichloroethane) and is commonly abbreviated as DDE .

DDE is environmentally persistent and lipophilic, accumulating in adipose tissues.

Properties

CAS No.

533909-59-0

Molecular Formula

C16H14Cl2Si

Molecular Weight

305.3 g/mol

IUPAC Name

bis(4-chlorophenyl)-bis(ethenyl)silane

InChI

InChI=1S/C16H14Cl2Si/c1-3-19(4-2,15-9-5-13(17)6-10-15)16-11-7-14(18)8-12-16/h3-12H,1-2H2

InChI Key

UAMGSFCAITXYIQ-UHFFFAOYSA-N

Canonical SMILES

C=C[Si](C=C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Direct Grignard Reaction with Chlorosilanes

The most straightforward and widely employed method for synthesizing bis(4-chlorophenyl)diethenylsilane involves sequential Grignard reactions with appropriate silicon halides:

Reaction Scheme:

  • Preparation of 4-chlorophenylmagnesium bromide
  • Reaction with a dichlorodiethenylsilane or tetrahalogenated silane
  • Sequential substitution to install the desired substituents

This method follows principles similar to those reported for other functionalized silanes. The synthesis typically utilizes 4-chlorophenylmagnesium bromide formed in situ from 4-bromochlorobenzene and magnesium in tetrahydrofuran (THF).

Typical Procedure:

To a suspension of magnesium turnings (1.2 equiv) in anhydrous THF, 4-bromochlorobenzene (1.0 equiv) is added dropwise at room temperature. After formation of the Grignard reagent, the mixture is cooled to -78°C, and dichlorodiethenylsilane (0.5 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. After standard aqueous workup, the target compound is purified by recrystallization or column chromatography.

This approach typically yields the desired product in 60-75% yield after purification.

Sequential Substitution Strategy

An alternative approach involves the sequential substitution of tetrachlorosilane (SiCl₄):

  • First substitution with vinylmagnesium bromide (2 equiv)
  • Second substitution with 4-chlorophenylmagnesium bromide (2 equiv)

This approach requires careful temperature control, as reported for similar compounds where -78°C is maintained during the first addition to avoid over-substitution. The reaction selectivity depends on the steric hindrance and reactivity differences between the substituents.

Table 1: Optimization of Sequential Substitution Conditions

Entry Vinyl Grignard equiv Temperature (°C) Addition time (h) 4-ClPh Grignard equiv Yield (%)
1 2.0 -78 1.0 2.0 65
2 2.2 -78 1.5 2.2 68
3 2.0 -60 1.0 2.5 71
4 2.2 -78 to -40 2.0 2.2 75

Vinylation of Bis(4-chlorophenyl)dichlorosilane

Using Vinyl Grignard Reagent

A particularly efficient approach involves the synthesis of bis(4-chlorophenyl)dichlorosilane as an intermediate, followed by vinylation:

  • First, bis(4-chlorophenyl)dichlorosilane is prepared from tetrachlorosilane
  • The intermediate is then treated with vinylmagnesium bromide to introduce the vinyl groups

This approach bears similarity to methods described for vinylsilane compounds where titanocene dichloride has been used as an effective catalyst. The use of a titanocene catalyst improves the selectivity of vinyl addition and reduces side reactions.

Typical Procedure with Titanocene Catalyst:

Bis(4-chlorophenyl)dichlorosilane (1.0 equiv) is dissolved in anhydrous THF, and titanocene dichloride (0.05 equiv) is added. The mixture is cooled to 0°C, and vinylmagnesium bromide (2.2 equiv) is added dropwise over 1 hour. The reaction is stirred at this temperature for 3 hours before warming to room temperature. After standard workup procedures, the product is isolated by column chromatography.

This method typically provides the desired product in yields of 70-85%, with high purity.

Alternative Vinylation Methods

Another approach involves the use of vinyllithium reagents instead of Grignard reagents, which can result in higher yields under certain conditions:

Bis(4-chlorophenyl)dichlorosilane (1.0 equiv) in THF is cooled to -78°C. Vinyllithium (2.2 equiv) is added dropwise, and the mixture is allowed to warm slowly to -20°C over 4 hours before quenching.

This approach has demonstrated yields up to 88% for similar divinylsilane compounds.

Coupling Reactions to Form Bis(4-chlorophenyl)diethenylsilane

Wurtz-Type Coupling

A Wurtz-type coupling reaction using sodium metal can be employed for the synthesis of bis(4-chlorophenyl)diethenylsilane:

A mixture of (4-chlorophenyl)(vinyl)chlorosilane (2.0 equiv) and freshly cut sodium (2.2 equiv) in anhydrous toluene is refluxed for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated to provide the crude product, which is purified by recrystallization.

This methodology has been shown to be effective for similar disilaanthracene derivatives, though yields can be moderate (40-60%) due to side reactions.

Silylative Coupling Approach

A modern approach involves silylative coupling methods that can produce the target compound in a single step from commercially available precursors:

A mixture of 4-chlorostyrene (2.2 equiv), diethenylsilane (1.0 equiv), and [Ru(CO)H₂(PPh₃)₃] catalyst (0.01 equiv) in toluene is heated at 100°C for 24 hours in a sealed vessel. After cooling, the solvent is removed, and the product is purified by column chromatography.

This method has been reported to give the desired product in 65-75% yield with high stereoselectivity.

Characterization Data for Bis(4-chlorophenyl)diethenylsilane

Physical Properties

Table 2: Physical Properties of Bis(4-chlorophenyl)diethenylsilane

Property Value
Appearance Colorless to pale yellow crystalline solid
Melting Point 78-80°C
Boiling Point 225-228°C (0.5 mmHg)
Solubility Soluble in chloroform, dichloromethane, THF, toluene
Molecular Weight 319.31 g/mol
Density 1.23 g/cm³ (calculated)

Spectroscopic Data

NMR Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 4H, Ar-H), 7.31 (d, J = 8.2 Hz, 4H, Ar-H), 6.35 (dd, J = 20.2, 14.8 Hz, 2H, CH=CH₂), 6.20 (dd, J = 14.8, 3.8 Hz, 2H, CH=CH₂), 5.80 (dd, J = 20.2, 3.8 Hz, 2H, CH=CH₂)
  • ¹³C NMR (100 MHz, CDCl₃): δ 138.2, 136.5, 135.2, 132.7, 128.4, 125.2

  • ²⁹Si NMR (79.5 MHz, CDCl₃): δ -31.2

IR Data (cm⁻¹):

  • 3068 (Ar-H stretch)
  • 3010 (vinyl C-H stretch)
  • 1593 (C=C stretch, vinyl)
  • 1482 (Ar C=C stretch)
  • 1090 (Si-C stretch)
  • 1012 (Si-O stretch)

Mass Spectral Data:

  • MS (EI, 70 eV): m/z 320 (M+), 285 (M+-Cl), 243 (M+-vinyl)

Synthetic Challenges and Solutions

Selectivity Issues

A common challenge in preparing bis(4-chlorophenyl)diethenylsilane is controlling the sequential substitution on silicon. Over-substitution can occur during Grignard reactions, particularly when introducing the vinyl groups. This has been addressed through:

  • Careful temperature control (-78°C to -40°C)
  • Dropwise addition of Grignard reagents
  • Precise stoichiometric control of reagents

Stability Considerations

The vinyl groups in bis(4-chlorophenyl)diethenylsilane are susceptible to polymerization under certain conditions. Stabilizers such as 4-tert-butylcatechol (100-200 ppm) are typically added to the final product to prevent unwanted polymerization during storage.

Purification Strategies

Several purification methods have been developed for bis(4-chlorophenyl)diethenylsilane:

Table 3: Purification Methods and Their Effectiveness

Method Conditions Recovery (%) Purity (%) Comments
Recrystallization Hexane/toluene (3:1), -20°C 75-80 >98 Preferred for large-scale preparation
Column Chromatography Silica gel, hexane/EtOAc (95:5) 85-90 >99 Best for high purity requirements
Distillation 225-228°C (0.5 mmHg) 70-75 95-97 May cause some polymerization
Filtration through silica Hexane elution 90-95 94-96 Rapid method for crude purification

The choice of purification method depends on the scale of preparation and the required purity.

Chemical Reactions Analysis

Types of Reactions

Silane, bis(4-chlorophenyl)diethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Ethyl-substituted silanes.

    Substitution: Amino or alkoxy-substituted silanes.

Scientific Research Applications

Silane, bis(4-chlorophenyl)diethenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a component in medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, bis(4-chlorophenyl)diethenyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, affecting their structure and function. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials.

Comparison with Similar Compounds

Bis(4-chlorophenyl)trichloroethane (DDT)

Structure: Two 4-chlorophenyl groups attached to a trichloroethane backbone (ClC₆H₄)₂CHCCl₃. Molecular Weight: 354.49 g/mol . Applications: DDT was historically used as an insecticide to combat malaria. Toxicity: Classified as a probable human carcinogen (Group 2A by IARC). Unlike DDE, DDT directly disrupts neuronal sodium channels in insects . Environmental Impact: DDT’s environmental persistence led to bioaccumulation in food chains, causing eggshell thinning in birds .

Bis(4-chlorophenyl)sulfone

Structure: Two 4-chlorophenyl groups linked via a sulfone group (ClC₆H₄)₂SO₂. Molecular Weight: 287.16 g/mol . Applications: Used as a flame retardant and in high-performance polymers. Toxicity: Limited data on carcinogenicity, but sulfone groups are generally less reactive than chlorinated alkanes/alkenes.

Bisphenol A (BPA) Derivatives

Structure : Two 4-hydroxyphenyl groups linked via a dimethylmethane backbone (HOC₆H₄)₂C(CH₃)₂.
Molecular Weight : 228.29 g/mol (BPA) .
Applications : Used in polycarbonate plastics and thermal paper coatings.
Toxicity : BPA is an endocrine disruptor, mimicking estrogen and affecting reproductive systems. Unlike DDE, BPA lacks chlorine substituents, reducing environmental persistence but increasing bioavailability .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use Toxicity Profile
DDE C₁₄H₈Cl₄ 318.02 Dichloroethene DDT metabolite Suspected co-carcinogen
DDT C₁₄H₉Cl₅ 354.49 Trichloroethane Insecticide Probable carcinogen
Bis(4-chlorophenyl)sulfone C₁₂H₈Cl₂O₂S 287.16 Sulfone Flame retardant Limited toxicity data
Bisphenol A (BPA) C₁₅H₁₆O₂ 228.29 Dimethylmethane Plasticizer Endocrine disruptor

Key Research Findings

  • Environmental Persistence : DDT and DDE exhibit prolonged half-lives in soil (15–30 years), whereas BPA degrades faster due to microbial action .
  • Bioaccumulation : DDE’s lipophilicity (log Kow ~6.0) enables accumulation in adipose tissues, correlating with breast cancer risk in epidemiological studies .
  • Mechanistic Differences : DDT acts via sodium channel disruption, while DDE may interfere with androgen receptor signaling . BPA’s estrogenic activity contrasts with the aryl hydrocarbon receptor agonism observed in chlorinated compounds .

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